molecular formula C28H25NO B286591 N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide

Cat. No. B286591
M. Wt: 391.5 g/mol
InChI Key: JLZKZNUUWLPRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide is a chemical compound with potential applications in scientific research. This compound is also known as DAPPA and is a selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, DAPPA's inhibition of PKC enzymes has significant implications for research in pharmacology, biochemistry, and cell biology.

Mechanism of Action

DAPPA's mechanism of action involves the inhibition of PKC enzymes by binding to their regulatory domain. This binding prevents the activation of PKC enzymes, which in turn inhibits downstream signaling pathways. The inhibition of these pathways results in the suppression of cell growth and proliferation, making DAPPA a potential therapeutic agent for cancer and other diseases.
Biochemical and Physiological Effects:
DAPPA's inhibition of PKC enzymes has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. DAPPA's ability to inhibit PKC enzymes has also been linked to its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DAPPA's advantages for lab experiments include its high selectivity for PKC enzymes, its ability to inhibit cancer cell growth, and its potential use in the treatment of inflammatory diseases. However, DAPPA's limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.

Future Directions

For research on DAPPA include exploring its potential use in combination with other cancer therapies, investigating its effects on other signaling pathways, and optimizing its synthesis method to increase its yield and purity. Additionally, further research is needed to determine the optimal dosage and administration method for DAPPA in vivo.

Synthesis Methods

The synthesis of DAPPA involves the reaction of 1,2-dihydroacenaphthylene with benzyl bromide, followed by the reaction of the resulting product with 3-phenylpropanoic acid. The final product is obtained by the amidation of the carboxylic acid group with ammonia or an amine. This synthesis method has been optimized to produce high yields of DAPPA with high purity.

Scientific Research Applications

DAPPA has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. DAPPA's inhibition of PKC enzymes has also been linked to its potential use in the treatment of inflammatory diseases, such as arthritis and psoriasis.

properties

Molecular Formula

C28H25NO

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide

InChI

InChI=1S/C28H25NO/c30-26(19-14-20-8-3-1-4-9-20)29-28(23-10-5-2-6-11-23)25-18-17-22-16-15-21-12-7-13-24(25)27(21)22/h1-13,17-18,28H,14-16,19H2,(H,29,30)

InChI Key

JLZKZNUUWLPRQE-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(C4=CC=CC=C4)NC(=O)CCC5=CC=CC=C5

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(C4=CC=CC=C4)NC(=O)CCC5=CC=CC=C5

Origin of Product

United States

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